molecular formula C7H12F3N B1375187 2-Methyl-5-(trifluoromethyl)piperidine CAS No. 1344335-43-8

2-Methyl-5-(trifluoromethyl)piperidine

Cat. No. B1375187
M. Wt: 167.17 g/mol
InChI Key: XYPLIXZKIGGOEU-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)piperidine” is a chemical compound with the CAS Number: 1344335-43-8 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 2-methyl-5-(trifluoromethyl)piperidine .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “2-Methyl-5-(trifluoromethyl)piperidine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)piperidine” is represented by the InChI Code: 1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 . This indicates that the compound consists of a piperidine ring with a methyl group at the 2nd position and a trifluoromethyl group at the 5th position.


Physical And Chemical Properties Analysis

The physical form of “2-Methyl-5-(trifluoromethyl)piperidine” is a liquid . The storage temperature is room temperature .

Scientific Research Applications

Molecular Structures and Inhibitor Applications

  • Protoporphyrinogen IX Oxidase Inhibitors : The molecule was studied in relation to protoporphyrinogen IX oxidase inhibitors, with a focus on its structural properties, dihedral angles, and distances between atoms, highlighting its potential application in generating sheets of molecules through C-H...O interactions (Li et al., 2005).

Quantum Chemical and Simulation Studies

  • Corrosion Inhibition on Iron : Piperidine derivatives, including those similar to 2-Methyl-5-(trifluoromethyl)piperidine, have been analyzed for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Synthesis of Trifluoromethyl-substituted Compounds

  • Aminopyrroles Synthesis : The molecule has been utilized in the synthesis of trifluoromethyl-substituted aminopyrroles, highlighting its role in innovative organic synthesis techniques (Khlebnikov et al., 2018).

Anti-Acetylcholinesterase Inhibitors

  • Alzheimer's Disease Treatment Research : Research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds, which are structurally similar to 2-Methyl-5-(trifluoromethyl)piperidine, indicates their potential as potent anti-acetylcholinesterase (anti-AChE) inhibitors for Alzheimer's disease treatment (Sugimoto et al., 1995).

Chiral Building Blocks in Alkaloid Synthesis

  • Piperidine-related Alkaloid Synthesis : The molecule has been explored as a chiral building block for synthesizing piperidine-related alkaloids, with a focus on C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester (Takahata et al., 2002).

Antibacterial and Antimycobacterial Properties

  • Antibacterial Activity : Research on 3,5-dispirosubstituted piperidines, synthesized using iron(III) trifluoroacetate, has shown satisfactory antibacterial activity against several bacteria, suggesting potential antimicrobial applications (Lohar et al., 2016).
  • Antimycobacterial Agents : A study on spiro-piperidin-4-ones indicates their potential as antimycobacterial agents, with one compound showing significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Additional Applications

  • Biomedical Imaging and Spectroscopy : Research on synthetic bacteriochlorins with integral spiro-piperidine motifs, including those related to 2-Methyl-5-(trifluoromethyl)piperidine, has been conducted for biomedical imaging and spectroscopy applications (Reddy et al., 2013).

Safety And Hazards

The safety information for “2-Methyl-5-(trifluoromethyl)piperidine” includes several hazard statements such as H226, H302, H314, H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which includes “2-Methyl-5-(trifluoromethyl)piperidine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPLIXZKIGGOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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